Asp-Trp
Overview
Description
Aspartic acid-tryptophan (Asp-Trp) is a dipeptide composed of the amino acids aspartic acid and tryptophan. Dipeptides like this compound are small molecules that play significant roles in various biological processes. Aspartic acid is an acidic amino acid, while tryptophan is an aromatic amino acid. The combination of these two amino acids in a dipeptide can result in unique properties and functionalities.
Mechanism of Action
Target of Action
Peptides can act as either agonists or antagonists by binding to receptors on the cell surface . They can also access intracellular spaces through either clathrin-mediated endocytosis or clathrin-independent endocytosis .
Mode of Action
For instance, Iberiotoxin, a peptide, binds to the outer face of large-conductance calcium-activated potassium channels with high affinity . It selectively inhibits the current by decreasing both the probability of opening and the open time of the channel .
Biochemical Pathways
Tryptophan (Trp) metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The 5-HT metabolic pathway is initiated by Trp being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT .
Pharmacokinetics
The initial oral dosage of Semaglutide is 3 mg once a day for 30 days, then increased to 7mg once daily for 30 days .
Result of Action
For instance, Kentsin, a tetrapeptide, is a contraceptive peptide first isolated from female hamsters . Achatin-I, another tetrapeptide, is a neuroexcitatory peptide from the giant African snail .
Action Environment
It also provides guidelines for handling and storage, indicating that environmental factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Asp-Trp interacts with various enzymes, proteins, and other biomolecules. The aspartic acid component of this compound is known for its role in enzyme active sites, contributing to catalysis and substrate binding . Tryptophan, on the other hand, is involved in protein structure and function due to its large indole side chain . These interactions are crucial for the biochemical reactions involving this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, tryptophan metabolites can regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, tryptophan metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the levels or ratios of tryptophan metabolites are significantly associated with many clinical features . Detailed studies on the dosage effects of this compound in animal models are still needed.
Metabolic Pathways
This compound is involved in various metabolic pathways. Tryptophan, one of the components of this compound, primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartic acid-tryptophan can be synthesized using standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of aspartic acid to the resin, followed by the coupling of tryptophan using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of dipeptides like Aspartic acid-tryptophan often employs automated peptide synthesizers that can handle large-scale synthesis. These machines use similar principles as SPPS but are optimized for high-throughput and efficiency. The purification of the synthesized dipeptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Aspartic acid-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products like kynurenine.
Reduction: Reduction reactions can target the carboxyl groups of aspartic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Kynurenine and other oxidized tryptophan derivatives.
Reduction: Reduced forms of aspartic acid.
Substitution: Acylated derivatives of Aspartic acid-tryptophan.
Scientific Research Applications
Aspartic acid-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of peptide-based materials and as a building block for more complex peptides.
Comparison with Similar Compounds
Similar Compounds
- Aspartic acid-phenylalanine (Asp-Phe)
- Aspartic acid-tyrosine (Asp-Tyr)
- Glutamic acid-tryptophan (Glu-Trp)
Uniqueness
Aspartic acid-tryptophan is unique due to the combination of an acidic amino acid and an aromatic amino acid, which imparts distinct chemical and biological properties. The presence of tryptophan allows for unique interactions like cation-π interactions, which are not as prominent in other dipeptides .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c16-10(6-13(19)20)14(21)18-12(15(22)23)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARXTZFGQZBYFO-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312630 | |
Record name | L-α-Aspartyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71835-79-5 | |
Record name | L-α-Aspartyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71835-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-α-Aspartyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Asp-Trp exert its antihypertensive effect?
A1: this compound demonstrates inhibitory activity against Angiotensin I-Converting Enzyme (ACE). [] This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can potentially contribute to lowering blood pressure. []
Q2: Does this compound interact with DNA?
A2: Yes, research suggests that this compound can bind to DNA. Studies using UV-visible absorption spectroscopy, circular dichroism, and molecular modeling indicate that the peptide interacts with the major groove of DNA. [] This interaction may influence gene expression. []
Q3: Can this compound influence cell differentiation?
A3: In pancreatic cell cultures, this compound has been shown to modulate the expression of several genes involved in cell differentiation. Notably, it increased the expression of PDX1, NGN3, PAX6, FOXA2, NKX2-2, NKX6.1, and PAX4, while decreasing the expression of MNX1 and HOXA3. [] This suggests a potential role for this compound in pancreatic cell development. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H17N3O5. Its molecular weight is 319.32 g/mol.
Q5: Can this compound be incorporated into drug delivery systems?
A5: While specific research on incorporating this compound into drug delivery systems is limited within the provided research papers, peptides, in general, can be incorporated into various drug delivery systems. Further research would be needed to determine the feasibility and efficacy of incorporating this compound into specific drug delivery vehicles.
Q6: Does this compound exhibit any catalytic activity?
A7: Based on the provided research papers, this compound has not been reported to possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to interact with specific target proteins, such as ACE and potential binding sites on DNA. [, ]
Q7: Has molecular modeling been used to study this compound?
A8: Yes, molecular modeling techniques have been employed to investigate the interaction of this compound with DNA. [] This research suggests that this compound binds to the major groove of DNA, potentially impacting gene expression. []
Q8: Can docking studies predict the ACE-inhibitory activity of this compound?
A9: One study used AutoDock Vina to predict the ACE-inhibitory potential of various dipeptides, including this compound. [] The study found a correlation between the docking scores and the experimentally determined IC50 values for this compound, suggesting that docking studies could be helpful in predicting its ACE-inhibitory activity. []
Q9: How do structural modifications of this compound affect its ACE-inhibitory activity?
A10: While the provided research papers primarily focus on this compound itself, broader research on ACE inhibitors highlights the importance of specific structural features for their activity. For instance, the presence of a hydrophobic C-terminal amino acid, such as tryptophan in this compound, is known to be crucial for binding to ACE. [] Modifications to this region could significantly impact the peptide's ACE-inhibitory potency.
Q10: What strategies can be employed to enhance the stability and bioavailability of this compound?
A10: Although specific formulation strategies for this compound are not detailed in the provided papers, various approaches can be considered for peptides in general. These include:
Q11: Has the antihypertensive effect of this compound been demonstrated in vivo?
A12: One study found that oral administration of a chum salmon head hydrolysate containing this compound significantly decreased the systolic blood pressure of spontaneously hypertensive rats. [] This result suggests that this compound may have an antihypertensive effect in vivo, warranting further investigation.
Q12: Are there any other reported biological activities of this compound?
A13: Apart from its potential antihypertensive effects, a study focusing on identifying peptides that bind to poly(phenylene vinylene) (PPV) found that a peptide containing the this compound sequence showed an affinity for hyperbranched PPV. [] This suggests potential applications in material science and nanotechnology.
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